Dinitrophenyl Polyethylene Glycol 3-azide, commonly referred to as DNP-PEG3-azide, is a specialized chemical compound utilized in bioconjugation and drug delivery systems. This compound contains both dinitrophenyl and azide functional groups, which facilitate its application in various biochemical reactions, particularly those involving click chemistry. DNP-PEG3-azide is classified as a polyethylene glycol linker, which enhances the solubility and stability of conjugated biomolecules.
DNP-PEG3-azide is commercially available from several suppliers, including AxisPharm, Creative Biolabs, and BroadPharm. The compound is produced under stringent quality control measures to ensure high purity levels, typically above 95% . The chemical structure is represented by the CAS number 951671-87-7.
DNP-PEG3-azide falls under the category of bioconjugation reagents and polyethylene glycol derivatives. It is specifically used as a linker in the synthesis of antibody-drug conjugates and other bioconjugates due to its hydrophilic nature and ability to form stable bonds with various biomolecules.
The synthesis of DNP-PEG3-azide typically involves the coupling of dinitrophenyl groups with polyethylene glycol chains that contain azide functionalities. The process often utilizes established chemical reactions such as nucleophilic substitution or coupling reactions facilitated by activating agents.
DNP-PEG3-azide has a complex molecular structure characterized by its dinitrophenyl group linked to a polyethylene glycol chain with an azide group at one end. The molecular formula is with a molecular weight of approximately 384.4 g/mol .
The structural representation can be visualized as follows:
DNP-PEG3-azide participates in various chemical reactions, primarily through its azide group. The azide can undergo cycloaddition reactions with alkynes or other reactive groups to form stable triazole linkages, which are essential in click chemistry applications.
The mechanism of action for DNP-PEG3-azide revolves around its ability to facilitate bioconjugation through click chemistry:
DNP-PEG3-azide appears as a yellowish solid or powder at room temperature. It is soluble in water and common organic solvents due to its polyethylene glycol backbone.
The compound's stability and reactivity make it suitable for applications in drug delivery systems where controlled release and targeted delivery are essential.
DNP-PEG3-azide has several significant applications in scientific research:
DNP-PEG3-azide is systematically named N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-2,4-dinitroaniline, reflecting its triethylene glycol (PEG3) spacer bridging the dinitrophenyl (DNP) and azide termini. Its molecular formula is C₁₄H₂₀N₆O₇, derived from three key substructures:
DNP-PEG3-azide integrates three functionally distinct moieties:
The SMILES notation for DNP-PEG3-azide is O=[N+](C1=CC=C(NCCOCCOCCOCCN=[N+]=[N-])C([N+]([O-])=O)=C1)[O-], which encodes the connectivity: the DNP amine nitrogen links to the PEG3 chain, terminating in the azide. The compound lacks chiral centers due to the symmetry of its ethylene glycol units and planar DNP ring, eliminating stereoisomerism concerns [4] [5].
Table 1: Structural Descriptors of DNP-PEG3-Azide
| Property | Value |
|---|---|
| IUPAC Name | N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-2,4-dinitroaniline |
| Molecular Formula | C₁₄H₂₀N₆O₇ |
| CAS Number | 951671-87-7 |
| SMILES | O=N+[O-] |
| Exact Mass | 384.1393 g/mol |
DNP-PEG3-azide exhibits high solubility in polar organic solvents like dimethyl sulfoxide (DMSO; 100 mg/mL, 260 mM) and moderate solubility in water due to the hydrophilic PEG3 spacer. This dual solubility facilitates its use in bioconjugation reactions, where aqueous conditions are optimal for biomolecule stability, and organic solvents aid in handling hydrophobic payloads. The PEG spacer's ethylene oxide units form hydrogen bonds with water, enhancing aqueous dispersibility, though solubility decreases at high concentrations [4] [5].
Table 2: Solubility Profile of DNP-PEG3-Azide
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | 100 mg/mL (260 mM) | Primary solvent for stock solutions |
| Water | Moderate | Enhanced by PEG spacer; pH-dependent |
| Ethanol | Soluble | Suitable for precipitation protocols |
| Chloroform | Limited | Not recommended for long-term storage |
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: